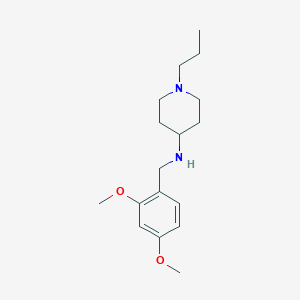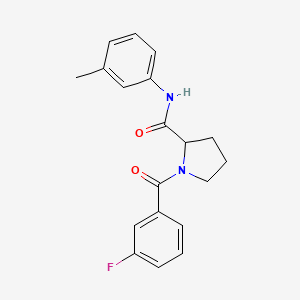![molecular formula C18H29NO B4892904 1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine](/img/structure/B4892904.png)
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine, commonly known as DMHP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It was first synthesized in the 1970s and has been studied extensively for its potential use in scientific research.
Mécanisme D'action
DMHP's mechanism of action is not fully understood, but it is believed to act as a sigma-1 receptor agonist, which means that it enhances the activity of the receptor. This leads to a wide range of effects on cellular processes, including increased neurotransmitter release, altered ion channel activity, and changes in gene expression.
Biochemical and Physiological Effects
DMHP has been shown to have a wide range of biochemical and physiological effects, including increased dopamine release, enhanced cognitive function, and decreased anxiety. It has also been shown to have neuroprotective effects, which could make it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMHP in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in cellular processes. However, one limitation of using DMHP is that it is a synthetic compound, which means that it may not accurately reflect the effects of naturally occurring compounds in the body.
Orientations Futures
There are several potential future directions for research on DMHP, including:
1. Further studies on its mechanism of action, particularly its effects on gene expression and protein synthesis.
2. Development of more selective sigma-1 receptor agonists that could be used as potential therapeutic agents for neurodegenerative diseases.
3. Exploration of the potential use of DMHP in combination with other compounds to enhance its effects on cognitive function and neuroprotection.
4. Investigation of the potential use of DMHP in animal models of neurodegenerative diseases to determine its efficacy as a therapeutic agent.
Conclusion
In conclusion, DMHP is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a high affinity for the sigma-1 receptor and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use, DMHP has the potential to be a useful tool for studying the role of the sigma-1 receptor in cellular processes and could have therapeutic applications in the treatment of neurodegenerative diseases.
Méthodes De Synthèse
DMHP is synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenol with 1-bromohexane, followed by the reaction of the resulting product with pyrrolidine. The final product is purified through a series of distillations and recrystallizations to obtain a high-purity compound suitable for research purposes.
Applications De Recherche Scientifique
DMHP has been studied extensively for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, a protein that is involved in a wide range of cellular processes, including neurotransmitter release, ion channel regulation, and cell survival.
Propriétés
IUPAC Name |
1-[6-(2,6-dimethylphenoxy)hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-10-9-11-17(2)18(16)20-15-8-4-3-5-12-19-13-6-7-14-19/h9-11H,3-8,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKFCKLXHBNAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(2,6-Dimethylphenoxy)hexyl]pyrrolidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-3-hydroxy-5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4892823.png)
![1-[5-(4-ethylphenoxy)pentyl]-1H-imidazole](/img/structure/B4892824.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B4892830.png)
![3-(1,3-benzodioxol-5-yl)-5-[(2E)-2-methyl-2-buten-1-yl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B4892833.png)
![4-(4-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4892841.png)
![2-[4-(dimethylamino)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B4892848.png)


![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(3-phenylpropyl)-1,3-propanediamine](/img/structure/B4892858.png)

![N-[2-(methylthio)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4892891.png)


![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-pyridinylmethyl)thiourea](/img/structure/B4892923.png)